molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

1-Bromocyclopentane-1-carboxylic acid

Cat. No. B1282460
CAS RN: 56447-24-6
M. Wt: 193.04 g/mol
InChI Key: MUSCLEBGQGXIBI-UHFFFAOYSA-N
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Description

1-Bromocyclopentane-1-carboxylic acid is a compound that can be associated with the broader class of cyclopentane carboxylic acids. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug design and synthesis. The cyclopentane ring provides a rigid structure that can influence the biological activity of the molecules in which it is incorporated.

Synthesis Analysis

The synthesis of cyclopentane derivatives, such as 1-bromocyclopentane-1-carboxylic acid, often involves strategies that ensure the introduction of functional groups at specific positions on the ring. For instance, the synthesis of related compounds like cis-cyclopentane-1,3-dicarboxylic acid involves the bromine oxidation of bicyclic compounds, where a 1,3-dimethoxytrimethylene bridge is converted into two cis-carboxyl groups . This method could potentially be adapted for the synthesis of 1-bromocyclopentane-1-carboxylic acid by targeting the introduction of a bromine atom and a carboxylic group on the cyclopentane ring.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is often characterized by techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the structure of (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid was elucidated using these methods, revealing the presence of hydrogen-bonding interactions between carboxylic acid and carbamoyl groups . Similar analytical techniques would be applicable to determine the precise molecular structure of 1-bromocyclopentane-1-carboxylic acid, including the position of the bromine atom and the conformation of the cyclopentane ring.

Chemical Reactions Analysis

Cyclopentane carboxylic acids can participate in various chemical reactions, particularly those involving their carboxylic acid functional group. The reactivity of the carboxylic acid group can be exploited in the formation of amides, esters, and other derivatives. The cyclopentane ring itself can undergo reactions such as halogenation, as seen in the synthesis of 4-bromocamphorenic acids . These reactions are relevant to the chemical manipulation of 1-bromocyclopentane-1-carboxylic acid for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxylic acids are influenced by their functional groups and the cyclopentane ring. The acidity of these compounds, as indicated by their pKa values, is comparable to that of other carboxylic acids, which can be important in their role as isosteres in drug design . The crystal structure of 1-aminocyclopentane carboxylic acid monohydrate demonstrates the impact of the cyclopentane ring on the solid-state properties of these compounds, such as crystal packing and melting points . These properties would be expected to be similar for 1-bromocyclopentane-1-carboxylic acid, with the bromine atom potentially affecting the compound's lipophilicity and reactivity.

Scientific Research Applications

Synthesis Applications

1-Bromocyclopentane-1-carboxylic acid is used in various synthesis processes in organic chemistry. For example, it is involved in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives, resulting in the formation of complex compounds like 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles (Kirillov, Nikiforova, & Shurov, 2014).

Structural Elucidation

In the field of structural chemistry, 1-Bromocyclopentane-1-carboxylic acid contributes to understanding molecular interactions, hydrogen bonding motifs, and crystal packing. This is evidenced by studies like the crystallization and structural elucidation of related brominated monocarboxylic acids (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Interaction Studies

The compound is also useful in studying bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. Reactions with xenon difluoride display a range of reactivities, which can provide insights into kinetic and thermodynamic effects in organic chemistry (Adcock et al., 1999).

Enzyme Inhibition Studies

Research on 1-Bromocyclopentane-1-carboxylic acid derivatives, like 1-Aminocyclopentane-1-carboxylic acid, reveals their role as enzyme inhibitors. They have been studied for inhibiting the synthesis of S-adenosyl-L-methionine, an important biological molecule (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Crystallography

The compound's derivatives also find applications in crystallography. For example, (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has been synthesized and characterized using various techniques including X-ray diffraction, contributing to the understanding of molecular structures and hydrogen bonding interactions (Huang, Qian, Chen, Gou, & Li, 2003).

Agricultural and Environmental Applications

In the field of agriculture and environmental studies, derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid are identified as major conjugates of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This discovery is crucial for understanding plant physiology and responses to environmental stress (Hoffman, Yang, & McKeon, 1982).

properties

IUPAC Name

1-bromocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSCLEBGQGXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539962
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclopentane-1-carboxylic acid

CAS RN

56447-24-6
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus trichloride (0.54 mL, 6.20 mmol) was added drop-wise to the mixture of cyclopentanecarboxylic acid (14.2 g, 124 mmol) and bromine (7.35 mL, 143 mmol). The mixture was then gradually heated to 85° C. and stirred at this temperature in a sealed vessel for 12 h. After cooling to ambient temperature, the mixture was partitioned between EtOAc and water. The organic portion was separated, washed with water and brine, and conc. in vacuo to give the title compound as a white solid.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
7.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g (0.176 mol) of cyclopentaencarboxylic acid are mixed with red phosphorus (2.5 g). 17.9 ml (0.352 mol) of bromine are added dropwise thereto over the course of 2 hours; thereupon, a vigorous reaction is observed, with liberation of hydrogen bromide. The reaction contents are then stirred for 3 hours at 60°C. The oil, which shows a heavy dark coloration, is cooled and poured into water and the resulting reaction mixture is extracted three times with ether. The collected ether phases are washed with water and dried. After distilling off the ether, the oily residue is distilled in a high vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NF Kirillov, EA Nikiforova, SN Shurov - Russian Journal of Organic …, 2014 - Springer
… Abstract—Reformatsky reaction of methyl 1-bromocyclopentane-1-carboxylic acid with 3-aryl-2-cyanoprop2-enamides and their N-methyl derivatives afforded 10-aryl-6,8-dioxo-7-…
Number of citations: 3 link.springer.com

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